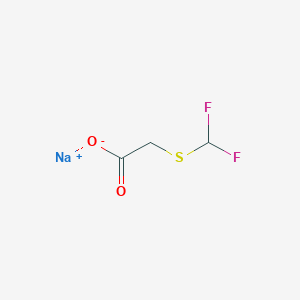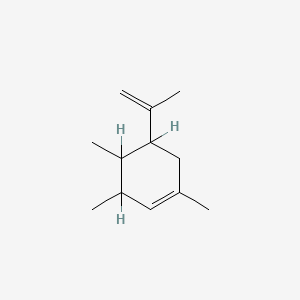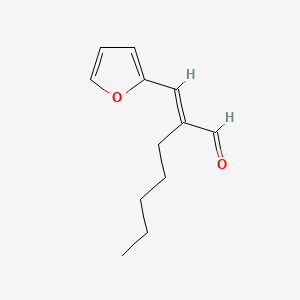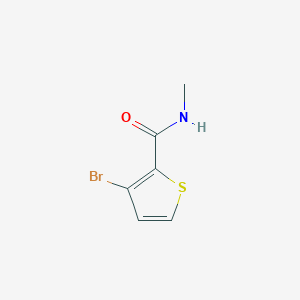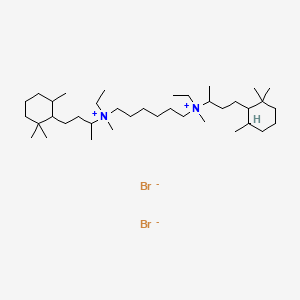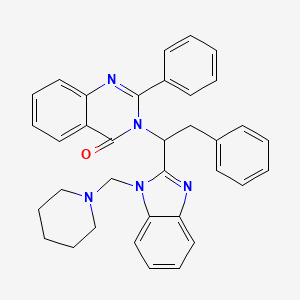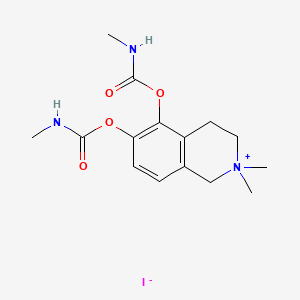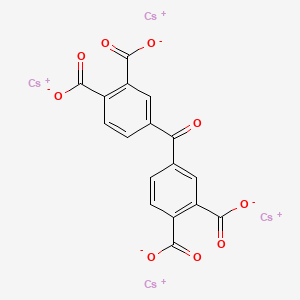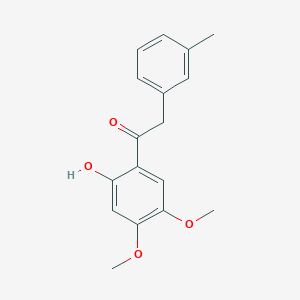
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone is an organic compound with a complex structure that includes hydroxy, methoxy, and tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone typically involves the reaction of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out under nitrogen atmosphere at low temperatures, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone: Similar structure but lacks the tolyl group.
(E)-1-(2-Hydroxy-4,5-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: Contains a naphthyl group instead of a tolyl group.
Uniqueness
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, as well as the tolyl group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,5-dimethoxyphenyl)-2-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-11-5-4-6-12(7-11)8-14(18)13-9-16(20-2)17(21-3)10-15(13)19/h4-7,9-10,19H,8H2,1-3H3 |
Clé InChI |
XECREPGRUZYQHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)C2=CC(=C(C=C2O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



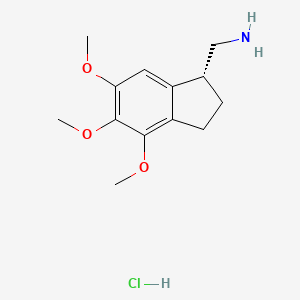
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
